2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules
Mechanism of Action
Target of Action
Compounds with similar structures, such as naproxen, have been known to target cyclooxygenase (cox) isoenzymes .
Mode of Action
It can be inferred from related compounds that it may involve the inhibition of cyclooxygenase (cox) isoenzymes, leading to analgesic and anti-inflammatory effects .
Biochemical Pathways
Based on its potential cox inhibition, it could affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes .
Result of Action
Based on the potential inhibition of cox isoenzymes, it could lead to a decrease in the production of prostaglandins and thromboxanes, resulting in analgesic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide typically involves the reaction of an indole derivative with an isopropyl acetamide precursor. One common method involves the use of N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound shares the indole structure and has similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with comparable properties and applications.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which can lead to distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)15-14(18)13(17)12-9(3)16-11-7-5-4-6-10(11)12/h4-8,16H,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAMTRUBYDBTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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